molecular formula C7H14ClNO3 B2382609 3-[(2S)-morpholin-2-yl]propanoic acid;hydrochloride CAS No. 1787250-02-5

3-[(2S)-morpholin-2-yl]propanoic acid;hydrochloride

Cat. No.: B2382609
CAS No.: 1787250-02-5
M. Wt: 195.64
InChI Key: DVVGOJOQWDLARH-RGMNGODLSA-N
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Description

3-[(2S)-morpholin-2-yl]propanoic acid;hydrochloride is a chemical compound with the molecular formula C7H14ClNO3 It is a derivative of propanoic acid and contains a morpholine ring, which is a six-membered ring containing one nitrogen and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2S)-morpholin-2-yl]propanoic acid;hydrochloride typically involves the reaction of morpholine with a suitable propanoic acid derivative. One common method is the reaction of morpholine with 3-chloropropanoic acid under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, and may include additional steps such as distillation or extraction to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(2S)-morpholin-2-yl]propanoic acid;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(2S)-morpholin-2-yl]propanoic acid;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2S)-morpholin-2-yl]propanoic acid;hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2S)-morpholin-2-yl]propanoic acid
  • 3-[(2S)-morpholin-2-yl]propanoic acid;hydrobromide
  • 3-[(2S)-morpholin-2-yl]propanoic acid;hydroiodide

Uniqueness

3-[(2S)-morpholin-2-yl]propanoic acid;hydrochloride is unique due to its specific chemical structure, which includes a morpholine ring and a propanoic acid moiety. This combination of functional groups gives the compound distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

3-[(2S)-morpholin-2-yl]propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c9-7(10)2-1-6-5-8-3-4-11-6;/h6,8H,1-5H2,(H,9,10);1H/t6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVVGOJOQWDLARH-RGMNGODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)CCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H](CN1)CCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1787250-02-5
Record name 3-[(2S)-Morpholin-2-yl]propanoic acid hydrochloride
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